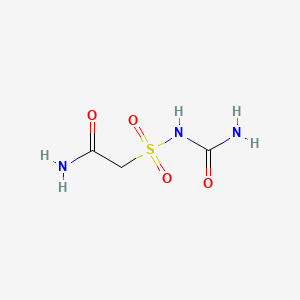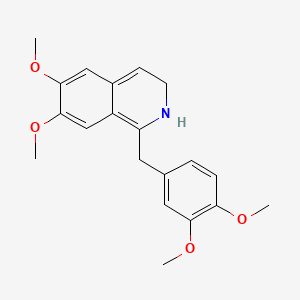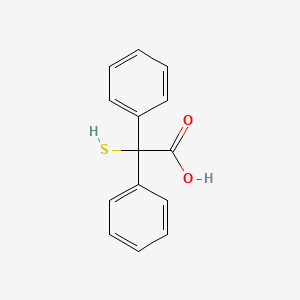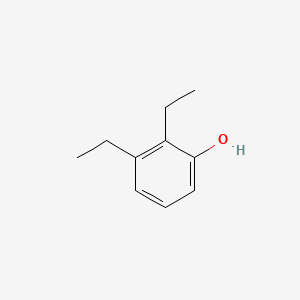
Octadecanamide, N,N',N'',N'''-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) is a complex organic compound with a unique structure that includes multiple amide and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) typically involves the reaction of octadecanoic acid with a nitrile-containing compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain the necessary conditions. The process often includes purification steps to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amide groups are converted to corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and nitriles.
Scientific Research Applications
Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Stearamide: Similar in structure but lacks the nitrile groups.
Octadecylamide: Another related compound with a simpler structure.
Stearic acid amide: Similar fatty acid derivative with different functional groups.
Uniqueness
Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) is unique due to its combination of amide and nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are advantageous.
Properties
CAS No. |
52526-80-4 |
|---|---|
Molecular Formula |
C81H160N6O5 |
Molecular Weight |
1298.2 g/mol |
IUPAC Name |
N-[2-[bis[2-(octadecanoylamino)ethyl]carbamoyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C81H160N6O5/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-77(88)82-69-73-86(74-70-83-78(89)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)81(92)87(75-71-84-79(90)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-85-80(91)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-76H2,1-4H3,(H,82,88)(H,83,89)(H,84,90)(H,85,91) |
InChI Key |
NPGRHYAMVOZNKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)











![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)

